![molecular formula C20H16N2O2S B14127519 1-(4-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127519.png)
1-(4-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 1-(4-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route involves the reaction of 4-methylbenzylamine with 3-phenylthiophene-2-carboxylic acid, followed by cyclization to form the thienopyrimidine core . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow processes to ensure consistent yield and purity .
Analyse Chemischer Reaktionen
1-(4-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-(4-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. Studies have shown that the compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been found to inhibit the NF-kB inflammatory pathway, which plays a crucial role in inflammation and immune response . Additionally, the compound can induce apoptosis in cancer cells by targeting specific proteins involved in cell survival and proliferation .
Vergleich Mit ähnlichen Verbindungen
1-(4-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
1-(4-methylbenzyl)-4-{4-[2-(4-methylphenoxy)ethyl]-1-piperazinyl}-1H-pyrazolo[3,4-d]pyrimidine: This compound has a similar core structure but with different substituents, leading to variations in its biological activity.
7-chloro-4-ethoxy-5-(4-{[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methyl}piperazin-1-yl)-2-methylpyrido[4,3-d]pyrimidine: Another related compound with distinct substituents that influence its chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting biological activities.
Eigenschaften
Molekularformel |
C20H16N2O2S |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
1-[(4-methylphenyl)methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H16N2O2S/c1-14-7-9-15(10-8-14)13-21-17-11-12-25-18(17)19(23)22(20(21)24)16-5-3-2-4-6-16/h2-12H,13H2,1H3 |
InChI-Schlüssel |
VTBKZWWRKGYRCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)SC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


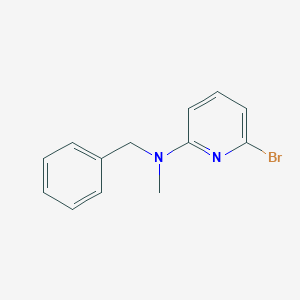
![methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14127438.png)
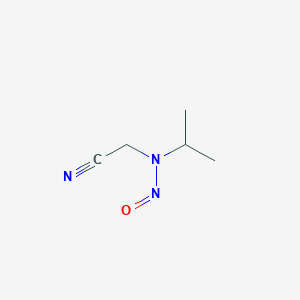
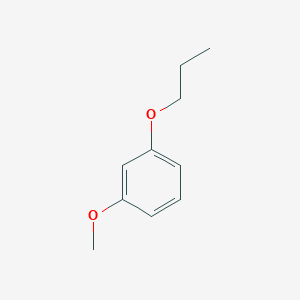
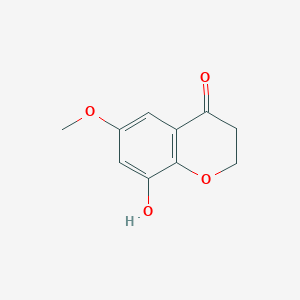
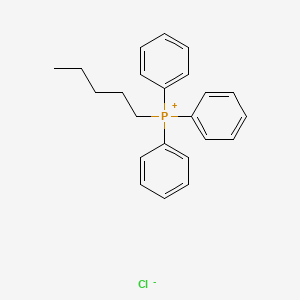
![4-(3,5-dimethoxyphenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14127463.png)
![[1,1'-Biphenyl]-4-yl(p-tolyl)sulfane](/img/structure/B14127464.png)
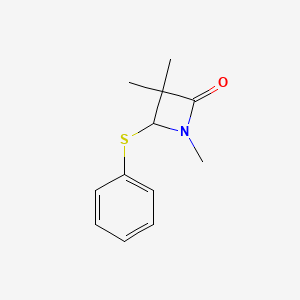

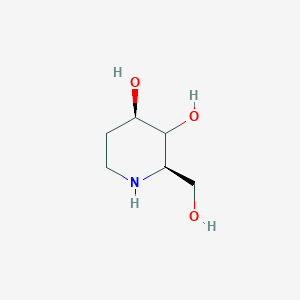
![4-(3-{2-[3-(Trifluoromethyl)phenyl]aziridin-1-yl}propyl)benzamide](/img/structure/B14127491.png)
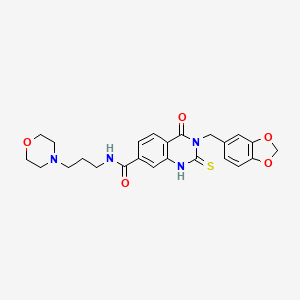
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14127513.png)
